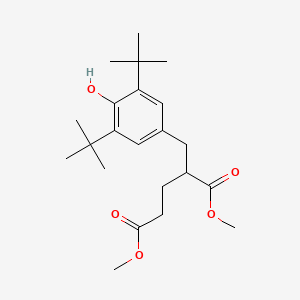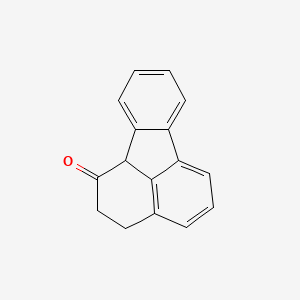![molecular formula C21H16Cl2N2O2 B14420807 4,4'-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole] CAS No. 84198-60-7](/img/structure/B14420807.png)
4,4'-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole] is a synthetic organic compound known for its unique chemical structure and properties. This compound features a methylene bridge connecting two oxazole rings, each substituted with a 4-chlorophenyl group and a methyl group. The presence of these functional groups imparts specific chemical and physical characteristics to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole] typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with acetone to form 4-chlorophenyl-3-methyl-1,2-oxazole. This intermediate is then reacted with formaldehyde to introduce the methylene bridge, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of 4,4’-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole] often employs large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient synthesis while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole rings to more saturated structures.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
4,4’-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole] finds applications in several scientific research fields:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole] involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(2-chlorophenyl isocyanate): Known for its use in polyurethane production.
4,4’-Methylenebis(2-chloroaniline): Used as a curing agent for epoxy resins and polyurethane.
Uniqueness
4,4’-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole] is unique due to its specific substitution pattern and the presence of oxazole rings. This structure imparts distinct chemical and biological properties, differentiating it from other methylenebis compounds.
Properties
CAS No. |
84198-60-7 |
|---|---|
Molecular Formula |
C21H16Cl2N2O2 |
Molecular Weight |
399.3 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-[[5-(4-chlorophenyl)-3-methyl-1,2-oxazol-4-yl]methyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C21H16Cl2N2O2/c1-12-18(20(26-24-12)14-3-7-16(22)8-4-14)11-19-13(2)25-27-21(19)15-5-9-17(23)10-6-15/h3-10H,11H2,1-2H3 |
InChI Key |
XXEZVYPTKHZGSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1CC2=C(ON=C2C)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


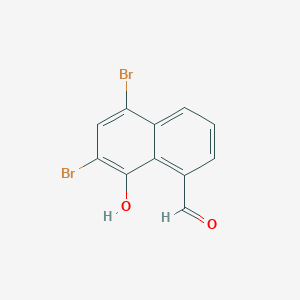
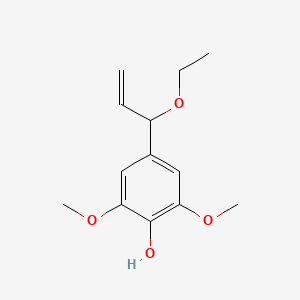
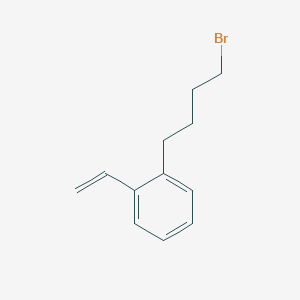
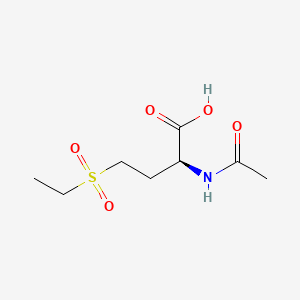
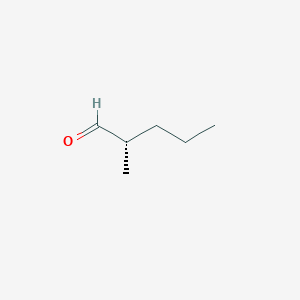

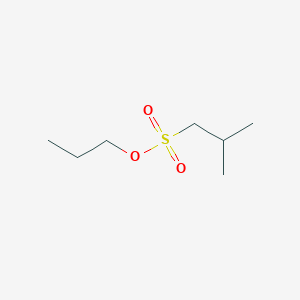
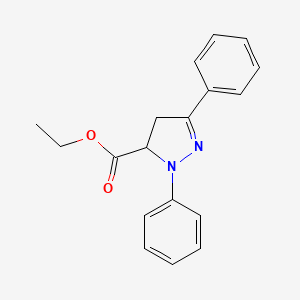
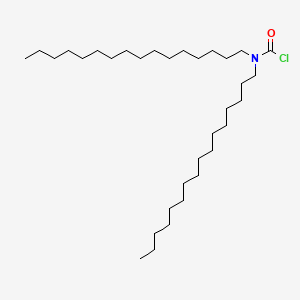
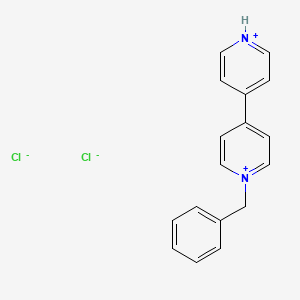
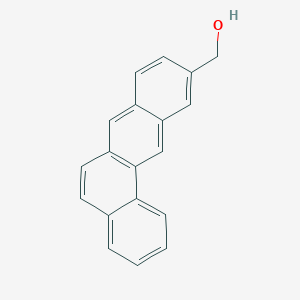
![Bicyclo[4.2.0]octa-1,3,5-triene-7-propanal, 3-methoxy-](/img/structure/B14420798.png)
